molecular formula C8H9N3O B14166730 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-

Katalognummer: B14166730
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: OPMCDBUIUSJNBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. The presence of a methoxy group at the 3-position of the pyridine ring adds to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures (around 50°C). This reaction yields intermediate compounds, which are then further modified to introduce the methoxy group at the 3-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown promise as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.

    Medicine: It has been investigated for its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit fibroblast growth factor receptors (FGFRs).

    Industry: Its unique chemical properties make it useful in the development of new materials and as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- involves its interaction with specific molecular targets. In the context of cancer treatment, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to the receptor’s active site, it prevents the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. This inhibition leads to reduced cell proliferation, migration, and survival, thereby exerting its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy- lies in its specific substitution pattern and its potent activity as an FGFR inhibitor, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

3-methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C8H9N3O/c1-12-7-4-11-8-6(7)2-5(9)3-10-8/h2-4H,9H2,1H3,(H,10,11)

InChI-Schlüssel

OPMCDBUIUSJNBD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CNC2=C1C=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.